(R)-Piperidine-2-carbonitrile hydrochloride
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Overview
Description
®-Piperidine-2-carbonitrile hydrochloride is a chemical compound with significant importance in various fields of scientific research. It is a piperidine derivative, which is a class of organic compounds commonly used in the synthesis of pharmaceuticals and other bioactive molecules. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Piperidine-2-carbonitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-Piperidine-2-carbonitrile.
Reaction with Hydrochloric Acid: The ®-Piperidine-2-carbonitrile is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-Piperidine-2-carbonitrile hydrochloride involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are carefully controlled to optimize yield and purity. The process may also include purification steps such as crystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
®-Piperidine-2-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine-2-carboxylic acid, while reduction could produce piperidine-2-methanol.
Scientific Research Applications
®-Piperidine-2-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of bioactive molecules.
Medicine: This compound is utilized in the synthesis of pharmaceutical agents, particularly those targeting neurological conditions.
Industry: It is employed in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-Piperidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways depend on the specific application and the structure of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-Piperidine-2-carbonitrile hydrochloride: The enantiomer of ®-Piperidine-2-carbonitrile hydrochloride, which may have different biological activities.
Piperidine-2-carboxylic acid: A related compound with a carboxyl group instead of a cyano group.
Piperidine-2-methanol: A reduction product of ®-Piperidine-2-carbonitrile hydrochloride.
Uniqueness
®-Piperidine-2-carbonitrile hydrochloride is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer or other related compounds. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
Properties
CAS No. |
1447615-98-6 |
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Molecular Formula |
C6H11ClN2 |
Molecular Weight |
146.62 g/mol |
IUPAC Name |
(2R)-piperidine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H10N2.ClH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-4H2;1H/t6-;/m1./s1 |
InChI Key |
DSAFWCGACOBUOJ-FYZOBXCZSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)C#N.Cl |
Canonical SMILES |
C1CCNC(C1)C#N.Cl |
Origin of Product |
United States |
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